[1-(2-Chlorophenyl)cyclopropyl]methanol
Overview
Description
[1-(2-Chlorophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C10H11ClO . It is a cyclopropyl derivative where a chlorophenyl group is attached to the cyclopropyl ring, and a methanol group is bonded to the cyclopropyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclopropyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods involve the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chlorophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclopropyl derivatives with different functional groups.
Substitution: Various substituted cyclopropyl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Chlorophenyl)cyclopropyl]methanol is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- [1-(2-Bromophenyl)cyclopropyl]methanol
- [1-(2-Fluorophenyl)cyclopropyl]methanol
- [1-(2-Methylphenyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [1-(2-Chlorophenyl)cyclopropyl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
[1-(2-Chlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications and mechanisms of action.
- IUPAC Name: this compound
- Molecular Formula: C10H11ClO
- Molecular Weight: 186.65 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. This method ensures the formation of the desired compound under controlled conditions to maximize yield and purity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom in its structure may enhance its stability and alter its interaction dynamics with biological systems.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study evaluating various cyclopropyl-containing compounds, it was found that some analogs demonstrated reduced nitric oxide (NO) production in BV2 microglial cells, suggesting potential neuroprotective properties against neuroinflammation associated with traumatic brain injury (TBI) .
Compound | NO Inhibition (%) | Cell Viability (%) |
---|---|---|
DFB | 50 | 85 |
1a | 45 | 90 |
1b | 40 | 80 |
1c | 55 | 95 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of this compound in inhibiting bacterial growth positions it as a candidate for further development in antimicrobial therapies .
Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant potency against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7), indicating its potential as an anticancer agent. The structure-activity relationship suggests that modifications to the chlorophenyl group can enhance cytotoxicity .
Case Studies
- Neuroinflammation Study: A study on cyclopropyl derivatives highlighted that this compound analogs showed promising results in reducing inflammatory markers in microglial cells. This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Efficacy: In a comparative study, this compound was tested alongside other compounds for antibacterial activity. Results indicated that it effectively inhibited the growth of pathogenic bacteria without significant cytotoxicity to human cells.
Properties
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJIRBQNWKFGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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